Cas no 890839-22-2 (4-Carboxy-3-methylphenylboronic acid, pinacol ester)
4-Carboxy-3-methylphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (ACI)
- 1-Methyl-4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoicacid
- 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- CS-0174733
- MFCD09037836
- DTXSID00681919
- AT17077
- 890839-22-2
- SCHEMBL458415
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoicacid
- OOIMFYJDAOJRFA-UHFFFAOYSA-N
- AKOS015999702
- DA-25893
- BS-23938
- EN300-7386231
- 4-carboxy-3-methylphenylboronic acid, pinacol ester
- 4-Carboxy-3-methylphenylboronic acid, pinacol ester
-
- MDL: MFCD09037836
- Inchi: 1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
- InChI Key: OOIMFYJDAOJRFA-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(C(O[H])=O)=C1C)B1OC(C(C)(O1)C)(C)C
Computed Properties
- Exact Mass: 262.13800
- Monoisotopic Mass: 262.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8A^2
Experimental Properties
- PSA: 55.76000
- LogP: 1.99240
4-Carboxy-3-methylphenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Carboxy-3-methylphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215881-250mg |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
890839-22-2 | 95% | 250mg |
£250.00 | 2022-02-28 | |
| Fluorochem | 215881-1g |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
890839-22-2 | 95% | 1g |
£563.00 | 2022-02-28 | |
| TRC | C181073-25mg |
4-Carboxy-3-methylphenylboronic acid, pinacol ester |
890839-22-2 | 25mg |
$ 92.00 | 2023-04-18 | ||
| TRC | C181073-50mg |
4-Carboxy-3-methylphenylboronic acid, pinacol ester |
890839-22-2 | 50mg |
$ 150.00 | 2023-04-18 | ||
| TRC | C181073-100mg |
4-Carboxy-3-methylphenylboronic acid, pinacol ester |
890839-22-2 | 100mg |
$ 224.00 | 2023-04-18 | ||
| TRC | C181073-250mg |
4-Carboxy-3-methylphenylboronic acid, pinacol ester |
890839-22-2 | 250mg |
$ 397.00 | 2023-04-18 | ||
| Alichem | A019095600-1g |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
890839-22-2 | 95% | 1g |
$432.28 | 2023-08-31 | |
| Apollo Scientific | OR360887-250mg |
4-Carboxy-3-methylphenylboronic acid, pinacol ester |
890839-22-2 | 96% | 250mg |
£99.00 | 2025-02-19 | |
| Apollo Scientific | OR360887-1g |
4-Carboxy-3-methylphenylboronic acid, pinacol ester |
890839-22-2 | 96% | 1g |
£258.00 | 2025-02-19 | |
| Chemenu | CM134302-250mg |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
890839-22-2 | 96% | 250mg |
$323 | 2023-01-09 |
4-Carboxy-3-methylphenylboronic acid, pinacol ester Suppliers
4-Carboxy-3-methylphenylboronic acid, pinacol ester Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-Carboxy-3-methylphenylboronic acid, pinacol ester
4-Carboxy-3-Methylphenylboronic Acid, Pinacol Ester: A Comprehensive Overview
4-Carboxy-3-methylphenylboronic acid, pinacol ester (CAS No: 890839-22-2) is a versatile and significant compound in the field of organic chemistry, particularly in the realm of boronic acids and their derivatives. This compound has garnered considerable attention due to its unique structural properties and its wide-ranging applications in various chemical synthesis processes. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with this compound.
The molecular structure of 4-carboxy-3-methylphenylboronic acid, pinacol ester is characterized by a phenyl ring substituted with a carboxy group at the para position and a methyl group at the meta position. The boronic acid group is attached to the phenyl ring via a pinacol ester linkage, which plays a crucial role in stabilizing the molecule and enhancing its reactivity in various coupling reactions. This specific substitution pattern makes it highly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.
Recent studies have highlighted the importance of 4-carboxy-3-methylphenylboronic acid, pinacol ester in the construction of biologically active compounds and advanced materials. For instance, researchers have employed this compound as a key intermediate in the synthesis of novel pharmaceutical agents targeting various diseases. Its ability to undergo efficient cross-coupling reactions has made it an indispensable tool in drug discovery programs.
In terms of synthesis, several methods have been developed to prepare 4-carboxy-3-methylphenylboronic acid, pinacol ester. One common approach involves the hydroboration of aryl halides followed by oxidation to introduce the boronic acid group. The substitution pattern on the phenyl ring significantly influences the reaction conditions and yields. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of these synthetic routes.
The applications of 4-carboxy-3-methylphenylboronic acid, pinacol ester extend beyond pharmaceuticals into materials science and electronics. For example, it has been utilized in the fabrication of advanced polymers and organic semiconductors due to its ability to form stable aromatic systems with tailored electronic properties. Its role as a building block in these materials underscores its importance in modern material chemistry.
In conclusion, 4-carboxy-3-methylphenylboronic acid, pinacol ester (CAS No: 890839-22-2) stands as a pivotal compound in contemporary organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it an essential component in both academic research and industrial synthesis processes. As ongoing research continues to uncover new potentials for this compound, its significance is expected to grow further across diverse scientific disciplines.
890839-22-2 (4-Carboxy-3-methylphenylboronic acid, pinacol ester) Related Products
- 882678-82-2(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
- 180516-87-4(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
- 269409-74-7(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
- 380151-86-0(3-Formylphenylboronic Acid Pinacol Ester)
- 269409-73-6(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
- 515131-35-8(5-Carboxy-2-methylphenylboronic acid, pinacol ester)
- 1268350-47-5(3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
- 478375-39-2(Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 1150561-67-3(3-Carboxy-5-methylphenylboronic Acid Pinacol Ester)
- 1041434-13-2(3,5-Dicarboxyphenylboronic acid, pinacol ester)